molecular formula C26H27ClN2O4S B8420881 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- CAS No. 133276-69-4

3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)-

Cat. No. B8420881
M. Wt: 499.0 g/mol
InChI Key: KHQGMOWRIINCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05426119

Procedure details

3.0 g of 6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid are dissolved in 50 ml of 0.3N sodium hydroxide solution and hydrogenated with 1 g of palladium/charcoal at 40° C. and 3.5 bar for 12 hours. The catalyst is then removed by suction filtering and the filtrate is adjusted to pH 4 to 5. The product precipitated is separated off and taken up in chloroform. The organic extract is washed with water, dried and evaporated down. Then the mixture is chromatographed over a silica gel column using the eluant ethylene chloride/ethyl acetate/glacial acetic acid (70:30:2). The third fraction contains the desired product.
Name
6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH:12]2[CH2:20][C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:21]([C:29]4[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=4)=[CH:22][CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27])[CH:18]=3)[CH2:13]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1>[OH-].[Na+].[Pd]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH:12]2[CH2:20][C:19]3[C:14](=[CH:15][CH:16]=[C:17]([CH:21]([C:29]4[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=4)[CH2:22][CH2:23][CH2:24][CH2:25][C:26]([OH:28])=[O:27])[CH:18]=3)[CH2:13]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(=CCCCC(=O)O)C=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The product precipitated
CUSTOM
Type
CUSTOM
Details
is separated off
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
Then the mixture is chromatographed over a silica gel column

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(CCCCC(=O)O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.